REACTION_CXSMILES
|
Br.[CH3:2][O:3][CH:4]([O:24][CH3:25])[CH2:5][NH:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][O:13][CH2:14][CH2:15][CH2:16][CH2:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.C(N(CC)CC)C.[CH2:33]([O:40][C:41](ON1C(=O)CCC1=O)=[O:42])[C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1>CC(C)=O>[CH2:33]([O:40][C:41]([N:6]([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][O:13][CH2:14][CH2:15][CH2:16][CH2:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)[CH2:5][CH:4]([O:3][CH3:2])[O:24][CH3:25])=[O:42])[C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1 |f:0.1|
|
Name
|
N-dimethoxyethyl-6-(4-phenylbutoxy)hexylamine hydrobromide
|
Quantity
|
4.15 g
|
Type
|
reactant
|
Smiles
|
Br.COC(CNCCCCCCOCCCCC1=CC=CC=C1)OC
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
2.41 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)ON1C(CCC1=O)=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir for 2 hr at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
acetone is evaporated of f and 40 ml Et2O
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
WASH
|
Details
|
The resulting mixture is washed three times with 40 ml H2O
|
Type
|
CUSTOM
|
Details
|
Once separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the ether phase is dried on anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N(CC(OC)OC)CCCCCCOCCCCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.46 g | |
YIELD: PERCENTYIELD | 95.3% | |
YIELD: CALCULATEDPERCENTYIELD | 95.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |